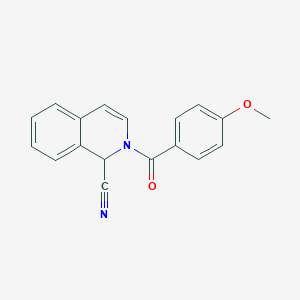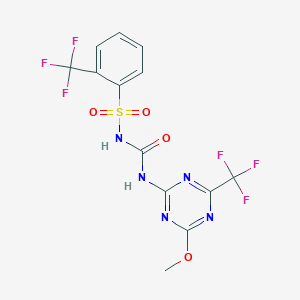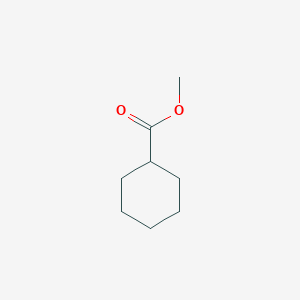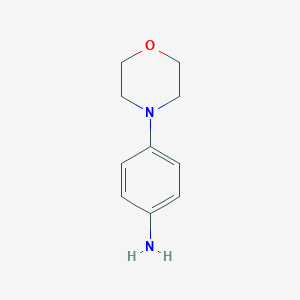
4-Morpholinoanilin
Übersicht
Beschreibung
4-Morpholinoaniline is a morpholine derivative used in the preparation of central nervous system (CNS) active agents . It is also one of the primary aromatic amines used in the color developing process in photographs .
Synthesis Analysis
The synthesis of 4-Morpholinoaniline involves the use of palladium 10% on activated carbon and hydrogen in ethanol at 20°C for 3 hours . The reaction conditions and steps are detailed in various synthesis methods .Molecular Structure Analysis
4-Morpholinoaniline has a molecular formula of C10H14N2O, an average mass of 178.231 Da, and a monoisotopic mass of 178.110611 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Chemical Reactions Analysis
The chemical reactions involving 4-Morpholinoaniline are complex and can vary depending on the conditions. For example, the electrochemical oxidation of 4-Morpholinoaniline in the presence of different nucleophiles can have different mechanisms .Physical And Chemical Properties Analysis
4-Morpholinoaniline has a density of 1.1±0.1 g/cm3, a boiling point of 368.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 52.3±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 155.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von Antibiotika
4-Morpholinoanilin: dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Antibiotika. Es wurde bei der Herstellung von Sulfonamiden und Carbamaten verwendet, die eine signifikante antimikrobielle Aktivität zeigen . Diese Verbindungen wurden gegen eine Reihe von Bakterienstämmen und Pilzen getestet und zeigten vielversprechende Ergebnisse bei der Hemmung des Wachstums und als wirksame Antimykotika.
Zentralnervensystem (ZNS) aktive Wirkstoffe
Diese Verbindung wird bei der Entwicklung von ZNS-aktiven Wirkstoffen verwendet . Seine Rolle bei der Synthese von Molekülen, die mit dem zentralen Nervensystem interagieren, unterstreicht seine Bedeutung in der medizinischen Forschung, insbesondere für neurologische Erkrankungen.
Farbentwicklungsprozess in der Fotografie
This compound: ist eines der primären aromatischen Amine, die im Farbentwicklungsprozess in Fotografien verwendet werden . Seine chemischen Eigenschaften machen es für diese Anwendung geeignet und tragen zur Herstellung hochwertiger fotografischer Materialien bei.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft ist This compound an der Synthese neuartiger Materialien mit potenziellen Anwendungen in verschiedenen Industrien beteiligt . Seine Molekülstruktur ermöglicht die Herstellung von Verbindungen mit einzigartigen physikalischen und chemischen Eigenschaften.
Medizinische Forschung
Die Verbindung spielt in der medizinischen Forschung eine Rolle als Zwischenprodukt bei der Synthese von Medikamenten wie Linezolid, einem Antibiotikum, und Momelotinib, einem JAK-Inhibitor, der zur Behandlung von Myelofibrose eingesetzt wird . Seine Vielseitigkeit in der Arzneimittelsynthese unterstreicht seinen Wert in der pharmazeutischen Industrie.
Biochemische Forschung
This compound: ist in der biochemischen Forschung beteiligt, insbesondere in enzymvermittelten Reaktionen. Es dient als Substrat für Laccasen, Enzyme, die Oxidations-Reduktionsreaktionen katalysieren, die in der Biochemie sowohl bei Spaltungs- als auch bei Synthesefunktionen von entscheidender Bedeutung sind .
Safety and Hazards
4-Morpholinoaniline is harmful if inhaled, swallowed, or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water . If swallowed or inhaled, seek medical attention .
Wirkmechanismus
Target of Action
4-Morpholinoaniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
For instance, it has been used in the synthesis of new sulfonamides and carbamates, which have shown good to potent antimicrobial activity .
Pharmacokinetics
A study on the degradation of 4-morpholinoaniline in aqueous solution suggests that it undergoes hydrolytic degradation reactions .
Action Environment
The action of 4-Morpholinoaniline can be influenced by environmental factors. For instance, its degradation in aqueous solution suggests that the compound’s action, efficacy, and stability may be affected by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
4-Morpholinoaniline participates in various biochemical reactions. It is known to undergo oxidation to its corresponding p-quinonediimine, which then reacts with nucleophiles
Cellular Effects
It is known that the compound can be used in life science research, suggesting that it may have some influence on cell function .
Molecular Mechanism
The molecular mechanism of 4-Morpholinoaniline involves its oxidation to p-quinonediimine, which then reacts with nucleophiles . This process involves changes at the molecular level, including binding interactions with biomolecules and potential changes in gene expression.
Metabolic Pathways
Its oxidation to p-quinonediimine suggests that it may be involved in redox reactions .
Eigenschaften
IUPAC Name |
4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDZBFLOPIMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062490 | |
| Record name | 4-(4-Morpholino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2524-67-6 | |
| Record name | 4-Morpholinoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinoaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-Morpholino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-morpholinoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-Morpholinyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DRK9JS9QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
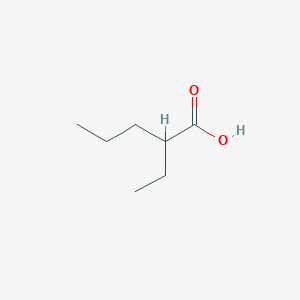
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
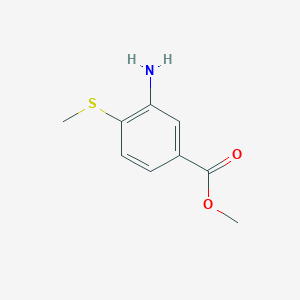
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
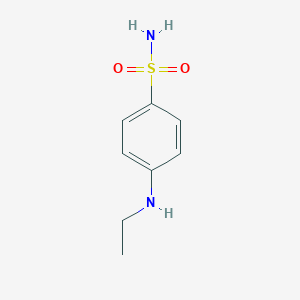
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
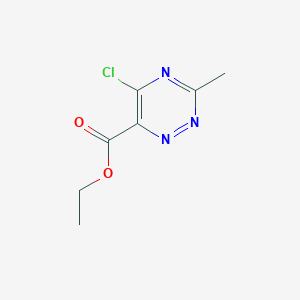
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

